molecular formula C13H8O3 B1330840 2-Dibenzofurancarboxylic acid CAS No. 22439-48-1

2-Dibenzofurancarboxylic acid

Cat. No. B1330840
CAS RN: 22439-48-1
M. Wt: 212.2 g/mol
InChI Key: UGKPZVGCVIWBNX-UHFFFAOYSA-N
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Description

2-Dibenzofurancarboxylic acid is a chemical compound that is part of the dibenzofuran family. While the provided papers do not directly discuss 2-dibenzofurancarboxylic acid, they do provide insights into related compounds and their synthesis, properties, and applications. For instance, compounds such as 2,3-dihydrobenzofuran-2-carboxylic acids have been studied for their potential as PPARalpha agonists with hypolipidemic activity .

Synthesis Analysis

The synthesis of related dibenzofuran derivatives has been explored through various methods. One approach involves the rhodium-catalyzed intramolecular C-H arylation of 2-aryloxybenzoic acids, which results in high yields of dibenzofuran derivatives . Another method includes a one-pot synthesis of 2-arylbenzofuran-3-carboxylic acids via Cu-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification under microwave conditions . Additionally, a metal-free coupling reaction between 2-vinylphenols and carboxylic acids has been developed to synthesize 3-acyloxy-2,3-dihydrobenzofurans . A novel electrochemical sequential aryl radical cyclization-carboxylation of 2-allyloxybromobenzenes has also been used to synthesize 2,3-dihydrobenzofuran-3-ylacetic acids .

Molecular Structure Analysis

The molecular structure of dibenzofuran derivatives can be complex and is often elucidated using various analytical techniques. For example, the structure of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid was determined using NMR, ESI-MS, FT-IR, and single-crystal X-ray diffraction . These techniques are crucial for confirming the identity of synthesized compounds and for understanding their molecular interactions.

Chemical Reactions Analysis

Dibenzofuran derivatives can undergo a variety of chemical reactions. The papers provided discuss several reactions, including decarbonylation , cycloetherification , and radical cyclization-carboxylation . These reactions are important for the synthesis of dibenzofuran derivatives with specific functional groups that may confer desired biological activities or physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzofuran derivatives are influenced by their molecular structure. While the provided papers do not detail the properties of 2-dibenzofurancarboxylic acid specifically, they do mention properties of related compounds. For example, certain 2,3-dihydrobenzofuran-2-carboxylic acids display excellent cholesterol- and triglyceride-lowering activity in animal models . The presence of specific functional groups, such as hydroxyl or carboxylic acid groups, can significantly affect the solubility, reactivity, and biological activity of these compounds.

Scientific Research Applications

  • Sulfhydryl Group Determination : 2-Dibenzofurancarboxylic acid derivatives have been utilized in biochemical research for determining sulfhydryl groups in biological materials, demonstrating their significance in analytical biochemistry (Ellman, 1959).

  • Organic Synthesis in Water : Research has been conducted on the synthesis of benzimidazoles in high-temperature water, showcasing the potential of 2-Dibenzofurancarboxylic acid in facilitating environmentally friendly organic synthesis (Dudd et al., 2003).

  • Glycan Analysis in Biomedical Research : In the field of biomedical research, derivatives of 2-Dibenzofurancarboxylic acid have been used for glycan analysis, particularly in enhancing mass spectrometric sensitivity for glycan identification, highlighting its importance in glycomics (Hronowski et al., 2020).

  • Molecular Salt Synthesis for Pharmaceutical Applications : The compound has been involved in the synthesis of molecular salts of benzoic acid derivatives, which are significant in pharmaceutical applications, particularly for antiviral agents (Oruganti et al., 2017).

  • Polymer Chemistry Applications : 2-Dibenzofurancarboxylic acid is utilized in polymer chemistry, specifically in the synthesis of 2-vinylbenzoic acids, which are key precursors for important bioactive molecules (Ram et al., 2020).

  • Dermal Metabolism Research : The compound has been studied in the context of dermal metabolism, particularly in understanding the absorption and hydrolysis of parabens in human and minipig skin, demonstrating its relevance in toxicological studies (Jewell et al., 2007).

  • Heterocyclic Compound Synthesis for Environmental Science : Its derivatives have been investigated for the synthesis of condensed heterocyclic compounds in environmental science, emphasizing the compound's role in green chemistry (Shimizu et al., 2009).

  • Antitumor Agent Research : The compound has been a part of research into potential antitumor agents, particularly those inhibiting tubulin polymerization, underscoring its potential in cancer research (Pieters et al., 1999).

  • Drug Metabolism Studies : It has been identified as a product in human aspirin metabolism, indicating its relevance in pharmacological research (Grootveld & Halliwell, 1988).

  • Alkaloid Synthesis in Organic Chemistry : This acid has been used in the synthesis of alkaloids, as demonstrated in the total synthesis of the marine indole alkaloid eudistomin U (Panarese & Waters, 2010).

Future Directions

2-Dibenzofurancarboxylic acid is attracting increasing attention because of its potential applications as a sustainable substitute to petroleum-derived terephthalic acid for the production of bio-based polymers, such as poly(ethylene 2,5-furandicarboxylate) (PEF) . It has shown potential in various fields of research and applications.

properties

IUPAC Name

dibenzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKPZVGCVIWBNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329104
Record name 2-Dibenzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dibenzofurancarboxylic acid

CAS RN

22439-48-1
Record name 2-Dibenzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To dibenzofuran-2-carboxaldehyde (17) (200 mg, 1.02 mmol) was added solid NaOH (49 mg, 1.22 mmol) then 10% NaOH solution (1.8 mL). Silver nitrate (173 mg, 1.02 mmol) was then added, the reaction mixture heated to 60° C. for 1.5 hours and then stirred overnight at ambient temperature. The reaction mixture was then filtered and washed with water. The filtrate was acidified to pH 2 using concentrated HCl and the precipitated product filtered and dried to give the title compound as an off-white solid. Yield: 83 mg, 38%; LC-MS tr 1.31 min; HPLC Purity: 100%; MS (ES+) m/z not detectable (M+H)
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
49 mg
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
173 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
H Gilman, W Langham, HB Willis - Journal of the American …, 1940 - ACS Publications
… predominantly, and carbonation results in the formation of excellent yields of 2-dibenzofurancarboxylic acid to the exclusion of any 2-bromo-4-dibenzofurancarboxylic acid. The bromo-…
Number of citations: 31 pubs.acs.org
PR Sainz-Rozas, JR Isasi… - Journal of Photochemistry …, 2005 - Elsevier
… No excimer emission is perceived, unlike the case of dibenzofuran (DBF) and 2-dibenzofurancarboxylic acid with γ-CD. The complexation does not modify the excited-state reactivity of …
Number of citations: 22 www.sciencedirect.com
RG Jones, HA Shonle - Journal of the American Chemical Society, 1945 - ACS Publications
… experiment was carried out with aluminumiodide under conditions like those used with the ethylaluminum iodides, and again 2-dibenzofurancarboxylic acid was isolated. This finding is …
Number of citations: 60 pubs.acs.org
H Gilman, AH Haubein - Journal of the American Chemical …, 1945 - ACS Publications
… 2-dibenzofurancarboxylic acid. This anomalous behavior … (1.1% yield) of 2-dibenzofurancarboxylic acid. The identity of the … of 2-dibenzofurancarboxylic acid was 1.4%, and 15.5g. or …
Number of citations: 8 pubs.acs.org
HE Zaugg - Journal of the American Chemical Society, 1954 - ACS Publications
… 2-Dibenzofurancarboxylic Acid Diethylamide.—To a solution of 2.0g. (0.0075 mole) of 2-dibenzofurancarboxylic acid … with an authentic specimen of 2-dibenzofurancarboxylic acid. 2-…
Number of citations: 0 pubs.acs.org
RL Frank, PV Smith - Journal of the American Chemical Society, 1946 - ACS Publications
The reaction of aromatic and aliphatic amines with 1, 4-benzoquinone has long been known. Perhaps the most important incentive forthe ex-tensive study which has been made on this …
Number of citations: 109 pubs.acs.org
BF Daubert - Journal of the American Chemical Society, 1945 - ACS Publications
… 2-dibenzofurancarboxylic acid. This anomalous behavior suggested that one of the active agents might have been aluminum iodide, present in the mixture …
Number of citations: 2 pubs.acs.org
H Gilman, S Avakian - Journal of the American Chemical Society, 1946 - ACS Publications
The best procedure was as follows: In a 1-liter, three-necked round-bottomed flask fitted with a stirrer and a re-flux condenser were placed 0.50 mole of the appropriate alcohol, 0.50 …
Number of citations: 9 pubs.acs.org
H Gilman, GE Brown, WG Bywater… - Journal of the …, 1934 - ACS Publications
… then successively reducing the nitro group to an amine, diazotizing, replacing the diazonium group by a cyano group and hydrolyzing to give the known 2-dibenzofurancarboxylic acid. …
Number of citations: 38 pubs.acs.org
H Gilman, PT Parker, JC Bailie… - Journal of the American …, 1939 - ACS Publications
… 8-bromodibenzofuran, the structure of which was established by oxidation to a 2-bromodibenzofurancarboxylic acid, which ou debromination yielded 2-dibenzofurancarboxylic acid. …
Number of citations: 17 pubs.acs.org

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